Boc-Pen(Acm)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Disulfide Bond Engineering

Boc-Pen(Acm)-OH is a dual-protected L-penicillamine derivative engineered for Boc-SPPS. Its orthogonal Boc (N-terminal) and Acm (thiol) groups are essential for synthesizing base-sensitive, disulfide-rich peptides like conotoxins. Unlike Fmoc analogs, this compound withstands repetitive acidic deprotection cycles and is mandatory for established DMF/IND-bound processes—substitution risks synthetic failure and regulatory delays. ≥98% purity and a defined optical rotation ensure batch-to-batch reproducibility for preclinical and industrial campaigns.

Molecular Formula C13H24N2O5S
Molecular Weight 320.41 g/mol
CAS No. 129972-45-8
Cat. No. B558107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pen(Acm)-OH
CAS129972-45-8
Synonyms129972-45-8; Boc-S-acetamidomethyl-L-penicillamine; C13H24N2O5S; BOC-PEN(ACM)-OH; SCHEMBL5346631; L-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-; CTK4B6451; ZINC2517122; 3559AD; Boc-beta,beta-dimethyl-Cys(Acm)-OH; AKOS015836587; AKOS015894449; RTR-004101; TR-004101; K-4037; I05-1009; (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(acetamidomethyl)sulfanyl]-3-methylbutanoicacid
Molecular FormulaC13H24N2O5S
Molecular Weight320.41 g/mol
Structural Identifiers
SMILESCC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1
InChIKeySUSPMXBDNAADFK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Pen(Acm)-OH (CAS 129972-45-8) – Orthogonal Protection for Penicillamine in Peptide Synthesis


Boc-Pen(Acm)-OH is a protected, non-proteinogenic amino acid derivative of L-penicillamine, designed as a key building block for solid-phase peptide synthesis (SPPS). It features two distinct protecting groups: a tert-butyloxycarbonyl (Boc) group that temporarily masks the N-terminal amino group, and an acetamidomethyl (Acm) group that permanently shields the reactive thiol side chain of penicillamine throughout the synthesis . This dual-protection strategy is fundamental for the construction of complex, disulfide-rich peptides, as it prevents unwanted side reactions and ensures the correct folding and bioactivity of the final molecule .

Why Generic Substitution of Boc-Pen(Acm)-OH is a Critical Risk


The selection of Boc-Pen(Acm)-OH over other in-class compounds is not a matter of interchangeability but of strategic necessity for specific synthetic workflows. While alternatives like Fmoc-Pen(Acm)-OH (CAS 201531-76-2) or Boc-Cys(Acm)-OH (CAS 19746-37-3) also offer thiol protection, their differing overall protection schemes dictate fundamentally different synthesis strategies, resin selections, and cleavage conditions . For instance, Boc-based strategies, though less common in modern synthesis, remain essential for base-sensitive peptides, long or difficult sequences, and processes tied to established regulatory filings (e.g., Drug Master Files) . Substituting Boc-Pen(Acm)-OH for a seemingly similar Fmoc analog would collapse the orthogonal protection scheme, leading to premature deprotection, formation of unwanted byproducts, and ultimately, synthetic failure .

Boc-Pen(Acm)-OH: Quantified Differentiation Evidence for Scientific and Procurement Decisions


Orthogonal Stability of Acm Group in Boc-Based SPPS

The S-acetamidomethyl (Acm) protecting group on Boc-Pen(Acm)-OH exhibits complete stability under the acidic conditions required for repetitive Boc group removal (e.g., TFA) and even the final strong acid cleavage (e.g., HF) . This is a critical advantage over alternative thiol protecting groups like Trityl (Trt) or 4-methoxybenzyl (Mob), which can be partially or fully cleaved under the same conditions, leading to uncontrolled disulfide formation and lower product purity .

Solid-Phase Peptide Synthesis Orthogonal Protection Disulfide Bond Engineering

Comparative Yield in Disulfide-Rich Peptide Synthesis

In the synthesis of model disulfide-containing peptides (Ac-Cys-Pro-D-Val-Cys-NH2 and Ac-Pen-Pro-D-Val-Cys-NH2), the use of Boc-Pen(Acm)-OH within a Boc/Bzl SPPS strategy enabled overall yields of 60-90% for the correctly folded, cyclic disulfide product . While not a direct head-to-head comparison for the exact building block, this class-level data demonstrates the efficacy of the Boc/Acm approach for challenging penicillamine-containing peptides, where alternative protecting group combinations may result in significantly lower yields due to premature oxidation or deprotection side reactions .

Conotoxin Defensin Peptide Cyclization Oxidative Folding

High Chemical Purity as a Critical Quality Attribute for Procurement

Reputable suppliers consistently report a purity of ≥ 98% for Boc-Pen(Acm)-OH, as determined by HPLC, with some vendors specifying ≥ 99% purity by TLC [REFS-1, REFS-2]. This high level of chemical purity is a quantifiable, verifiable specification that directly translates to fewer impurities, more predictable coupling efficiencies, and a cleaner final peptide product . While a similar purity grade is available for Fmoc-Pen(Acm)-OH (e.g., ≥ 96% by HPLC) , the specific numerical benchmark (≥ 98%) is a critical quality attribute (CQA) that procurement officers can use to differentiate between supplier lots and ensure batch-to-batch consistency for demanding research or GMP applications .

Quality Control Procurement Specification HPLC Analysis

When to Select Boc-Pen(Acm)-OH: Critical Application Scenarios


Synthesis of Conotoxins and Other Disulfide-Rich Venom Peptides

The primary application for Boc-Pen(Acm)-OH is in the synthesis of complex, disulfide-rich peptides such as conotoxins . These peptides, often containing multiple cysteine/penicillamine residues and a defined 3D structure, require the orthogonal stability of the Acm group under Boc chemistry's repetitive acidic deprotection cycles. The high yields (60-90%) reported for model disulfide peptides using the Boc/Acm strategy provide a strong evidence base for selecting this compound in the development of conotoxin-based therapeutics or research tools .

Development of Base-Sensitive Peptide Therapeutics

Boc-based SPPS is the method of choice for peptides that are sensitive to the basic conditions (piperidine) used in Fmoc deprotection . Boc-Pen(Acm)-OH is therefore an essential building block for constructing these base-labile molecules, which may include peptides with aspartimide-prone sequences or specific post-translational modifications. The compound's high purity (≥ 98%) ensures that the final therapeutic candidate is of high quality, minimizing impurities that could complicate regulatory filings .

Legacy Process Support and Regulatory Continuity

For industrial processes where a Boc-based synthesis route is already established and tied to a Drug Master File (DMF) or an Investigational New Drug (IND) application, the use of Boc-Pen(Acm)-OH is non-negotiable . Substituting with an Fmoc analog would constitute a major process change, requiring extensive re-validation and potentially delaying clinical timelines. The quantifiable purity and defined physical properties (e.g., optical rotation: -14±1º in MeOH) allow for strict quality control and ensure batch-to-batch reproducibility within a regulated environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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